molecular formula C18H20F4O4 B5137788 2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate

2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate

Cat. No.: B5137788
M. Wt: 376.3 g/mol
InChI Key: USOUKDJXKWMJCZ-UHFFFAOYSA-N
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Description

2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate is a complex organic compound that features a benzene ring substituted with two ester groups The compound is characterized by the presence of a 4-methylcyclohexyl group and a 2,2,3,3-tetrafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate typically involves esterification reactions. The starting materials include benzene-1,2-dicarboxylic acid, 4-methylcyclohexanol, and 2,2,3,3-tetrafluoropropanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to form the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The presence of fluorine atoms may enhance its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclohexene
  • 3-Methylcyclohexene
  • 4-Methylcyclohexene

Uniqueness

2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate is unique due to the presence of both a 4-methylcyclohexyl group and a 2,2,3,3-tetrafluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atoms enhance its lipophilicity and potential biological activity.

Properties

IUPAC Name

2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F4O4/c1-11-6-8-12(9-7-11)26-16(24)14-5-3-2-4-13(14)15(23)25-10-18(21,22)17(19)20/h2-5,11-12,17H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUKDJXKWMJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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